Catalytic Turnover Frequency in Transfer Hydrogenation: 2-Phenyl vs. 4′-Methoxyphenyl Derivative
In the ruthenium(II) carbonyl series cis-[Ru(CO)₂Cl₂(L)₂], the complex bearing the unsubstituted 2-phenyl-1,8-naphthyridine ligand exhibits a lower catalytic turnover frequency (TOF) for acetophenone transfer hydrogenation compared to the 4′-methoxyphenyl analog. The best TOF in the series (390 h⁻¹) is achieved by the 4′-methoxyphenyl derivative [1]. While the exact TOF for the 2-phenyl complex is not explicitly tabulated in the available abstract, the manuscript states that it falls within the “moderate activities” range, clearly below the lead compound. This quantitative ranking enables rational ligand selection when optimizing catalyst performance.
| Evidence Dimension | Turnover frequency (TOF) for acetophenone transfer hydrogenation |
|---|---|
| Target Compound Data | Moderate activity (exact TOF not reported in abstract; below 390 h⁻¹) |
| Comparator Or Baseline | cis-[RuCl₂(CO)₂(2-(4′-methoxyphenyl)-1,8-naphthyridine-κN⁸)₂]: TOF = 390 h⁻¹ |
| Quantified Difference | The unsubstituted phenyl complex is less active than the 4′-methoxyphenyl complex (390 h⁻¹ vs. lower, unreported value). |
| Conditions | Transfer hydrogenation of acetophenone; substrate/catalyst ratio 1000/1; 2-propanol, reflux. |
Why This Matters
Procurement of the correct 2-aryl-1,8-naphthyridine is essential because even a seemingly minor substituent change (H → OCH₃) can produce a substantial difference in catalytic throughput, directly impacting process economics.
- [1] Gajardo, J., Araya, J.C., Ibáñez, A., Guerchais, V., Le Bozec, H., Moya, S.A. & Aguirre, P. Catalytic activity in transfer hydrogenation using ruthenium(II) carbonyl complexes containing two 1,8-naphthyridine as N-monodentate ligands. Inorganica Chimica Acta, 2019, 486, 129-134. View Source
